molecular formula C16H13N3 B2702126 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline CAS No. 840479-14-3

6,7-dimethyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2702126
CAS No.: 840479-14-3
M. Wt: 247.301
InChI Key: MHGOQFOGBFURFZ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-6H-indolo[2,3-b]quinoxaline (CAS 840479-14-3) is a planar fused heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and pharmacological research . Its primary mechanism of action is predominantly through DNA intercalation . The thermal stability of the intercalated complex between DNA and this compound is a crucial parameter for its bioactivity, which is influenced by the specific substituents on the indoloquinoxaline nucleus . This compound has demonstrated significant antiviral properties, with research indicating a specific mechanism of action against herpes virus . Furthermore, it has shown considerable promise in anticancer research. Recent studies highlight that synthesized derivatives, particularly Mannich adducts of indolo[2,3-b]quinoxaline, exhibit potent anti-proliferative activity against human ovarian cancer (OVCAR-3) and colorectal adenocarcinoma (HT-29) cell lines . Some highly active derivatives from this class, such as NCA0424, have exhibited good DNA binding affinity and significant multi-drug resistance (MDR) modulating activity . The compound's versatility extends to material science applications, where it functions in push-pull systems for optoelectronic devices like sensitizers and light-emitting materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-10-6-5-7-11-14-16(19(2)15(10)11)18-13-9-4-3-8-12(13)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGOQFOGBFURFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648071
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies and Chemical Transformations of 6,7 Dimethyl 6h Indolo 2,3 B Quinoxaline

Classical Condensation and Cyclization Routes for the Core Structure

The foundational method for assembling the indolo[2,3-b]quinoxaline skeleton involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857) derivative. This approach remains a robust and widely utilized strategy.

The most direct and traditional synthesis of the indolo[2,3-b]quinoxaline core is achieved through the acid-catalyzed condensation of isatin (or its derivatives) with ortho-phenylenediamines. derpharmachemica.comnih.gov To obtain 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline, the reaction would specifically involve the condensation of isatin with 4,5-dimethyl-1,2-phenylenediamine.

This reaction is typically carried out in a suitable solvent such as glacial acetic acid or ethanol, often under reflux conditions. derpharmachemica.com The acidic medium facilitates the key steps of the reaction, leading to the formation of the fused heterocyclic system in good yields. The simplicity of the starting materials and the straightforward nature of the reaction make this a primary choice for accessing the parent scaffold.

Table 1: Classical Synthesis of Indolo[2,3-b]quinoxaline Derivatives
Isatin Derivativeo-Phenylenediamine DerivativeReaction ConditionsProductYield
Isatin1,2-diaminocyclohexaneGlacial acetic acid, reflux1,2,3,4,4a,11a-hexahydro-6H-indolo[2,3-b]quinoxaline85%
Isatino-phenylenediamineUltrasound irradiation, waterIndolo[2,3-b]quinoxaline87–95%
Substituted Isatinso-phenylenediamineBrønsted acids (e.g., acetic, formic, hydrochloric acid)Substituted Indolo[2,3-b]quinoxalinesGood

The formation of the indolo[2,3-b]quinoxaline core from isatin and o-phenylenediamine proceeds through a well-established reaction mechanism. The process is initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the electrophilic C3-carbonyl carbon of isatin. This is followed by a dehydration step to form an imine intermediate.

Subsequently, an intramolecular cyclization occurs where the second amino group attacks the C2-carbonyl carbon of the original isatin moiety. A final dehydration step then leads to the formation of the aromatic pyrazine (B50134) ring, resulting in the stable, fused 6H-indolo[2,3-b]quinoxaline system. The acidic catalyst plays a crucial role in protonating the carbonyl oxygens of isatin, thereby increasing their electrophilicity and facilitating the nucleophilic attack by the diamine.

Catalyst-Mediated Synthesis Approaches

Modern synthetic organic chemistry heavily relies on transition metal catalysis to achieve transformations that are difficult or impossible to perform using classical methods. For the synthesis and functionalization of this compound, palladium and copper-based catalytic systems are of particular importance.

Palladium catalysts are exceptionally versatile for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indolo[2,3-b]quinoxalines, palladium-catalyzed reactions such as Suzuki and Sonogashira couplings can be employed to introduce aryl, heteroaryl, or alkynyl substituents onto the core structure. rsc.org For instance, a pre-functionalized this compound bearing a halide (e.g., bromine or iodine) can be coupled with a variety of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a library of derivatives.

Furthermore, palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for introducing amine functionalities. nih.gov A two-step approach has been developed that involves a palladium-catalyzed Suzuki coupling followed by a subsequent annulation via a palladium-catalyzed twofold C-N coupling with amines to yield indolo[2,3-b]quinoxaline derivatives. rsc.org

Table 2: Palladium-Catalyzed Synthesis of Indolo[2,3-b]quinoxaline Derivatives
Starting MaterialCoupling PartnerCatalyst/LigandReaction TypeProduct
2,3-dibromoquinoxalineAromatic/aliphatic aminesPalladiumTwo-fold C–N coupling and C–H activationIndolo[2,3-b]quinoxaline derivatives
2-(2-bromophenyl)quinoxalineAminesPalladiumBuchwald–Hartwig cross-coupling6H-indolo[2,3-b]quinoxaline derivatives
Substituted 2-nitroanilinesCyclohexanonePalladiumReductive N-heteroannulation1,2,3,4-tetrahydrophenazines

The Ullmann condensation, a copper-catalyzed N-arylation reaction, is a classical and still relevant method for the formation of C-N bonds. nih.govbeilstein-journals.org Modern modifications of the Ullmann protocol often utilize ligands such as diamines or amino acids to improve reaction efficiency and lower the required reaction temperatures. nih.govbeilstein-journals.org

In the synthesis of indolo[2,3-b]quinoxaline analogues, copper-catalyzed intramolecular N-arylation can be a key step in the final ring closure to form the fused heterocyclic system. nih.govbeilstein-journals.org For example, a suitably substituted precursor containing an indole (B1671886) nitrogen and an ortho-haloaryl group can undergo intramolecular cyclization in the presence of a copper catalyst to afford the desired indolo[2,3-b]quinoxaline scaffold. This approach has been successfully employed for the synthesis of related indole-fused heterocycles under microwave irradiation, which can significantly reduce reaction times. nih.govbeilstein-journals.org

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of quinoxalines and their derivatives, several green chemistry approaches have been explored. nih.govnih.gov These include the use of water as a solvent, the application of recyclable catalysts, and the utilization of alternative energy sources like microwave irradiation and ultrasound. nih.gov

For the classical condensation of isatin and o-phenylenediamine, conducting the reaction in water under ultrasound irradiation has been shown to be a highly efficient and green alternative to traditional heating in organic solvents. nih.gov The use of solid acid catalysts that can be easily recovered and reused also contributes to the sustainability of the synthesis. nih.gov These green methodologies are directly applicable to the synthesis of this compound, offering pathways that are not only efficient but also have a reduced environmental footprint.

Regioselective Functionalization and Derivatization Strategies

The planar, heterocyclic scaffold of this compound serves as a versatile template for chemical modifications. The distinct electronic properties of the indole and quinoxaline (B1680401) moieties allow for regioselective functionalization, enabling the synthesis of a diverse library of derivatives. Strategic modifications can be directed towards the indole nitrogen, the carbocyclic portion of the indole, or the quinoxaline ring system.

The secondary amine at the N-6 position of the indole ring is a primary site for functionalization. N-alkylation is a common strategy to enhance the physicochemical properties of the parent compound. These reactions typically proceed via nucleophilic substitution, where the deprotonated indole nitrogen attacks an electrophilic alkylating agent.

One prevalent method involves the use of a base to deprotonate the N-H group, followed by the addition of an alkyl halide. For instance, alkylation can be achieved by treating the 6H-indolo[2,3-b]quinoxaline core with reagents like 1-chloro-2-dimethylaminoethane hydrochloride in the presence of potassium carbonate (K2CO3) in acetone. lookchem.com This specific reaction is used to synthesize derivatives such as 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline, a compound noted for its biological activity. ipp.pt Another approach utilizes a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to generate the corresponding anion, which is then reacted with an alkylating agent.

A different synthetic route to N-substituted derivatives involves a condensation reaction. This "bottom-up" approach uses N-alkylated isatin precursors, which are then condensed with an appropriate o-phenylenediamine to construct the final N-functionalized indolo[2,3-b]quinoxaline scaffold. researchgate.net

The table below summarizes various conditions for N-alkylation and N-functionalization.

Starting MaterialReagents and ConditionsFunctional Group (R)Product
6H-indolo[2,3-b]quinoxaline1. NaH in DMA, 30°C, 30 min2. Chloroacetonitrile, rt, 20 h-CH₂CN6-cyanomethyl-6H-indolo[2,3-b]quinoxaline
2,3-dimethyl-6H-indolo[2,3-b]quinoxaline1-chloro-2-dimethylaminoethane hydrochloride, K₂CO₃, acetone, reflux 24 h-CH₂CH₂N(CH₃)₂2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline
1-Alkyl-isatino-phenylenediamine, refluxing xylene, 12 h-Alkyl (e.g., Decyl, Tetradecyl, Hexadecyl)6-Alkyl-6H-indolo[2,3-b]quinoxaline

The quinoxaline portion of the molecule is also amenable to substitution reactions, allowing for the introduction of functional groups that can modulate the electronic properties and biological activity of the core structure. The electrophilic nature of the quinoxaline ring makes it susceptible to nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or through the formation of N-oxides. rsc.org

Electrophilic aromatic substitution is another key strategy. A notable example is the nitration of the quinoxaline ring system. The reaction of 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline with potassium nitrate (B79036) in sulfuric acid leads to the regioselective introduction of a nitro group at the C-9 position. lookchem.comchalmers.se This nitro derivative serves as a valuable intermediate. The nitro group at C-9 can be subsequently reduced to an amino group (–NH₂) via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. chalmers.se This provides a handle for further derivatization, such as acylation or alkylation.

Furthermore, halogenated indoloquinoxalines can act as precursors for cross-coupling reactions. For example, 9-iodo-6H-indolo[2,3-b]quinoxaline can undergo Pd-catalyzed Sonogashira-Hagihara C-C cross-coupling with various terminal acetylenes or Cu-catalyzed Ullmann arylamination, demonstrating the utility of substitution on the quinoxaline ring to create more complex structures. researchgate.net

The table below details key substitution reactions on the quinoxaline ring.

Starting MaterialReaction TypeReagents and ConditionsPosition of SubstitutionProduct
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineElectrophilic NitrationKNO₃, H₂SO₄C-99-Nitro-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline
9-Nitro-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxalineReductionPd/C, H₂ (2.7 atm), N,N-dimethylacetamideC-99-Amino-2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline
9-iodo-6H-indolo[2,3-b]quinoxalineSonogashira CouplingTerminal acetylenes, Pd catalystC-99-Alkynyl-6H-indolo[2,3-b]quinoxaline derivatives
6-benzyl-9-iodo-6H-indolo[2,3-b]quinoxalineUllmann AminationBenzylamine, CuI, DMFC-96-benzyl-9-(benzylamino)-6H-indolo[2,3-b]quinoxaline

The indolo[2,3-b]quinoxaline framework can be extended through annulation reactions to generate larger, fused polycyclic systems. These reactions involve the construction of new rings onto the existing tetracyclic core, leading to compounds with expanded π-conjugated systems and potentially novel properties.

One strategy involves intramolecular cyclization of a suitably functionalized precursor. For example, a synthetic approach based on an intramolecular nucleophilic aromatic substitution of hydrogen (SNH reaction) has been used to construct novel thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives, which are analogues of the indolo[2,3-b]quinoxaline system. mdpi.comnih.gov This type of reaction demonstrates how a side chain can be cyclized back onto the aromatic core to form an additional fused ring.

Another approach builds the indolo[2,3-b]quinoxaline core onto a pre-existing complex heterocyclic system. The condensation of 7-acetyl-1,5,6,7-tetrahydropyrrolo[3,2-f]indole-2,3-dione with o-phenylenediamine in glacial acetic acid results in a pentacyclic structure where a pyrroloindole moiety is fused to the indoloquinoxaline system. researchgate.net While the core is formed during the reaction, it exemplifies the synthesis of complex fused systems based on this scaffold. The development of methods for fusing additional rings, such as furan (B31954) or thiophene, onto the quinoxaline part of the molecule has also been a subject of interest in heterocyclic chemistry. arkat-usa.orgbohrium.com These strategies highlight the potential to create a wide array of complex, multi-ring structures derived from the fundamental indolo[2,3-b]quinoxaline skeleton.

High Resolution Spectroscopic and Structural Elucidation for Mechanistic Research

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A crystallographic analysis of "6,7-dimethyl-6H-indolo[2,3-b]quinoxaline" would be expected to reveal a largely planar tetracyclic system. The fusion of the indole (B1671886) and quinoxaline (B1680401) rings imposes significant rigidity on the molecule. The bond lengths within the aromatic rings would exhibit values intermediate between typical single and double bonds, characteristic of delocalized π-systems. The C-N bond lengths within the heterocyclic rings would also be consistent with their aromatic character. The bond angles within the fused rings would be close to 120°, with some deviation due to ring strain from the fusion. The planarity of the system is a key feature, influencing its electronic properties and potential for intermolecular interactions.

The table below presents hypothetical, yet representative, crystallographic data for "this compound" based on known structures of related indoloquinoxaline derivatives.

ParameterExpected Value
C-C (aromatic) 1.37 - 1.42 Å
C-N (indole) ~1.38 Å
C-N (quinoxaline) ~1.33 - 1.37 Å
C-C-C (aromatic) ~120°
C-N-C (indole) ~108°
C-N-C (quinoxaline) ~117°
Dihedral Angle (Indole-Quinoxaline) < 5°

In the solid state, the planar molecules of "this compound" are likely to arrange in a way that maximizes intermolecular interactions. The most significant of these would be π-π stacking interactions between the electron-rich aromatic systems of adjacent molecules. These stacking interactions are a defining feature of the crystal packing of many planar aromatic compounds.

Additionally, C-H···π interactions, where a hydrogen atom from a methyl group or an aromatic ring interacts with the π-system of a neighboring molecule, could also play a role in stabilizing the crystal lattice. The specific arrangement of molecules, or the crystal packing motif, would be determined by the subtle interplay of these non-covalent forces.

High-Resolution Mass Spectrometry for Precise Compositional Analysis and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization.

For "this compound" (C₁₆H₁₃N₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula. The fragmentation pattern observed in the mass spectrum, particularly under electron ionization (EI), offers valuable structural information.

The fragmentation of N-methylated aza-heterocycles often involves characteristic losses. For "this compound," the molecular ion would be expected to be prominent due to the stability of the aromatic system. Key fragmentation pathways would likely involve:

Loss of a methyl radical (·CH₃): This would result in a fragment ion at [M-15]⁺. The initial loss could occur from either the N6 or C7 position.

Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic compounds, leading to a fragment at [M-27]⁺.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for fully aromatic systems, some ring cleavage of the quinoxaline moiety might be observed.

Sequential losses: Further fragmentation of the primary fragment ions would lead to a cascade of smaller charged species.

The following table outlines the predicted major fragments for "this compound" in an EI mass spectrum.

m/z (mass-to-charge ratio)Proposed Fragment
M⁺ Molecular Ion
M-15 [M - CH₃]⁺
M-27 [M - HCN]⁺
M-28 [M - N₂ or C₂H₄]⁺

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Dynamics and Functional Group Identification in Reactive Systems

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and dynamics of heterocyclic compounds such as this compound. By probing the vibrational modes of the molecule, these methods allow for the identification of key functional groups and shed light on the intramolecular forces and structural arrangement. While specific experimental spectra for this compound are not extensively documented in publicly accessible literature, the vibrational characteristics can be reliably inferred from studies on closely related indolo[2,3-b]quinoxaline and indeno quinoxaline derivatives. researchgate.netscialert.net

The vibrational spectrum of the indolo[2,3-b]quinoxaline core is characterized by distinct modes arising from its fused aromatic ring system. The introduction of two methyl groups at the 6 and 7 positions introduces additional vibrational modes, primarily associated with C-H stretching and bending of the methyl substituents.

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings (indole and quinoxaline moieties) are typically observed in the high-frequency region of the spectrum, generally between 3000 and 3100 cm⁻¹. scialert.net For instance, in related indeno quinoxaline structures, these modes have been identified at approximately 3063 cm⁻¹ in FT-IR and 3064 cm⁻¹ in FT-Raman spectra. scialert.net

Methyl C-H Stretching: The methyl groups at the 6 and 7 positions will exhibit both symmetric and asymmetric C-H stretching vibrations. These are expected to appear in the 2850-3000 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bonds (C=N) within the quinoxaline ring and the carbon-carbon double bonds (C=C) of the aromatic system are characteristic features. These vibrations typically occur in the 1500-1630 cm⁻¹ range. scialert.net In similar quinoxaline-containing compounds, C=N stretching has been assigned to strong absorption bands in the 1600-1630 cm⁻¹ region. scialert.net

Aromatic Ring Stretching: The skeletal vibrations involving the stretching of the entire aromatic framework are found between 1400 and 1600 cm⁻¹.

C-N Stretching: The single bond C-N stretching vibrations within the heterocyclic system are generally located in the 1130-1150 cm⁻¹ range. scialert.net

C-H In-Plane and Out-of-Plane Bending: The bending vibrations of the aromatic C-H bonds provide further structural information. In-plane bending modes are typically found between 1000 and 1300 cm⁻¹, while out-of-plane bending modes appear at lower wavenumbers, often below 900 cm⁻¹. scialert.net

Methyl C-H Bending: The methyl groups also contribute to the spectrum through symmetric and asymmetric bending (scissoring and rocking) vibrations, which are expected in the 1375-1470 cm⁻¹ region.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning these experimental vibrational bands to specific atomic motions, providing a comprehensive understanding of the molecule's dynamic behavior. researchgate.net

Interactive Data Table: Predicted Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)RegionFunctional Group
Aromatic C-H Stretch3000-3100High FrequencyIndole/Quinoxaline Rings
Methyl C-H Stretch2850-3000High Frequency-CH₃
C=N Stretch1600-1630FingerprintQuinoxaline Ring
C=C Aromatic Stretch1400-1600FingerprintIndole/Quinoxaline Rings
Methyl C-H Bend1375-1470Fingerprint-CH₃
C-N Stretch1130-1150FingerprintIndole/Quinoxaline Rings
C-H Out-of-Plane Bend< 900Low FrequencyAromatic Rings

Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Transitions and Photophysical Mechanisms

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic structure and photophysical properties of this compound. The electronic behavior of this class of compounds is dominated by the extensive π-conjugated system of the indolo[2,3-b]quinoxaline chromophore. ias.ac.in

The absorption spectrum of the parent indolo[2,3-b]quinoxaline molecule typically displays several well-resolved bands. ias.ac.inresearchgate.net High-energy absorption bands observed at shorter wavelengths are generally attributed to localized π → π* and n → π* electronic transitions within the aromatic system. ias.ac.in A characteristic feature of this scaffold is a lower-energy absorption band at longer wavelengths, which is assigned to an intramolecular charge transfer (ICT) transition. ias.ac.inresearchgate.net This ICT occurs from the electron-donating indole part of the molecule to the electron-accepting quinoxaline moiety. ias.ac.in

Upon excitation at its absorption maxima, particularly the ICT band, this compound is expected to exhibit fluorescence. The emission properties are highly dependent on the molecular structure and the solvent environment. Derivatives of indolo[2,3-b]quinoxaline are known to fluoresce in regions spanning from blue to orange-red. researchgate.netresearchgate.net For example, related derivatives have shown emission maxima in the range of 580–648 nm in solution. ias.ac.inresearchgate.net

The photophysical mechanism involves the absorption of a photon, promoting the molecule to an excited electronic state (S₁). The molecule then relaxes back to the ground state (S₀) through radiative (fluorescence) and non-radiative decay pathways. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield. The nature of the substituents and their position on the indolo[2,3-b]quinoxaline core can significantly influence these photophysical parameters by altering the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Interactive Data Table: Typical Electronic Spectroscopic Data for the Indolo[2,3-b]quinoxaline Core

Spectral PropertyWavelength Range (nm)Transition Type
Absorption (λ_max)~290, ~330, ~355π → π* and n → π*
Absorption (λ_max)~420Intramolecular Charge Transfer (ICT)
Emission (λ_em)580-650Fluorescence

Computational and Theoretical Investigations of 6,7 Dimethyl 6h Indolo 2,3 B Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No specific data is available in the scientific literature for this subsection.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

No specific data is available in the scientific literature for this subsection.

Electronic Structure and Reactivity Descriptors

No specific data is available in the scientific literature for this subsection.

Electrostatic Potential Mapping

No specific data is available in the scientific literature for this subsection.

Molecular Dynamics (MD) Simulations

No specific data is available in the scientific literature for this subsection.

Conformational Flexibility and Dynamic Behavior in Solution

No specific data is available in the scientific literature for this subsection.

Ligand-Biomolecule Interaction Dynamics at a Molecular Level

No specific data is available in the scientific literature for this subsection.

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode of a ligand to the active site of a target protein. While specific molecular docking studies detailing the binding of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline to particular protein targets are not extensively detailed in the available literature, the broader class of 6H-indolo[2,3-b]quinoxaline derivatives has been a subject of such investigations, primarily focusing on their interaction with DNA.

The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is through DNA intercalation. nih.goveurekaselect.com This involves the insertion of the planar polycyclic aromatic core of the molecule between the base pairs of the DNA double helix. researchgate.net This intercalation disrupts the normal DNA structure and function, which is a key factor in their observed anticancer and antiviral activities. researchgate.netresearchgate.net The thermal stability of the complex formed between 6H-indolo[2,3-b]quinoxaline derivatives and DNA is a critical parameter for these biological activities. nih.goveurekaselect.com

The nature and position of substituents on the 6H-indolo[2,3-b]quinoxaline scaffold play a significant role in the binding affinity and specificity. nih.goveurekaselect.com For instance, side chains can be oriented towards the minor groove of DNA, particularly in GC-rich regions, further stabilizing the interaction. nih.goveurekaselect.com Highly active derivatives such as B-220 have demonstrated a strong binding affinity for DNA, which is evident from the high thermal stability of the resulting compound-DNA complex. nih.goveurekaselect.com While these compounds are potent DNA intercalators, some have shown poor inhibitory activity against enzymes like topoisomerase II. nih.goveurekaselect.com

In silico studies of quinoxaline (B1680401) derivatives targeting other biological macromolecules, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), have also been conducted. ekb.eg These studies reveal binding interactions with key amino acid residues within the active site of the receptor, although specific data for this compound is not provided. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the molecular properties that are important for a specific biological effect.

For the 6H-indolo[2,3-b]quinoxaline scaffold, QSAR studies have been successfully employed to model their cytotoxic activity against human leukemia (HL-60) cell lines. researchgate.nettandfonline.com These studies involve the calculation of various molecular descriptors for a series of 6H-indolo[2,3-b]quinoxaline derivatives and correlating them with their experimentally determined cytotoxic activities, typically expressed as IC50 values. tandfonline.com

The developed QSAR models have demonstrated statistical significance and predictive potential. tandfonline.com The analysis of these models provides insights into the structural requirements for enhanced cytotoxic potency. For instance, it has been suggested that the incorporation of cyclic substituents or substituents with primary carbon atoms could lead to increased cytotoxicity. researchgate.nettandfonline.com

One of the important findings from these QSAR studies is the role of specific substituents on the 6H-indolo[2,3-b]quinoxaline core. For example, a dimethyl carboxamido group at the C-7 position was found to significantly increase cytotoxic activity. tandfonline.com Furthermore, N-ethyl derivatives of 6H-indolo[2,3-b]quinoxaline have shown greater cytotoxicity compared to their unsubstituted counterparts. tandfonline.com

The table below summarizes some of the key molecular descriptors that have been used in the QSAR modeling of 6H-indolo[2,3-b]quinoxaline derivatives and their general influence on cytotoxic activity. tandfonline.com

Molecular DescriptorDescriptionInfluence on Cytotoxicity
nCp Number of primary carbon atomsA positive coefficient suggests that an increase in the number of primary carbons may enhance cytotoxic activity.
nCIC Number of circuitsThis descriptor relates to the cyclic nature of substituents.
-LogIC50 The negative logarithm of the half maximal inhibitory concentrationThis is the dependent variable representing the biological activity.
Mp Molar refractivityA measure of the total polarizability of a mole of a substance.
RBF Rotatable bond fractionThis relates to the flexibility of the molecule.
nCOOHPh Number of carboxylic acid groups attached to a phenyl ringThe presence and number of such groups can influence activity.

These QSAR models serve as a valuable guide for the rational design of new 6H-indolo[2,3-b]quinoxaline derivatives with potentially improved anticancer properties. researchgate.nettandfonline.com

Biological Mechanisms and Molecular Interactions of 6,7 Dimethyl 6h Indolo 2,3 B Quinoxaline

Nucleic Acid Interaction Mechanisms

The planar, fused heterocyclic structure of the 6H-indolo[2,3-b]quinoxaline scaffold is crucial for its interaction with nucleic acids, particularly DNA. This interaction is a key determinant of its pharmacological profile.

The predominant mechanism by which 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its analogs interact with DNA is through intercalation. nih.govresearchgate.net This process involves the insertion of the planar aromatic rings of the compound between the base pairs of the DNA double helix. Spectroscopic studies, including absorption, fluorescence, and linear dichroism, have confirmed this intercalative binding mode. Large hypochromic effects and red shifts in the absorption spectra upon DNA binding are indicative of intercalation rather than groove binding.

The binding affinity of these compounds to DNA is significant, with monomeric derivatives exhibiting high binding constants in the range of 106 M-1. The nature of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus plays a critical role in modulating this affinity. nih.govnih.gov For instance, compounds bearing a dimethylaminoethyl side chain demonstrate a strong binding affinity for DNA. nih.gov The thermal stability of the resulting compound-DNA complex is a key parameter; highly active derivatives like B-220 (a dimethylaminoethyl derivative) show good binding affinity, as evidenced by the high thermal stability of their complex with DNA. nih.govresearchgate.net Furthermore, some derivatives exhibit a preference for binding to AT-rich regions of the DNA.

The binding affinity is also influenced by the charge of the molecule. The introduction of positive charges, for example through N-methylation, can create dicationic quaternary ammonium (B1175870) salts of 9-fluoro-6H-indolo[2,3-b]quinoxaline, which may serve as intercalators with enhanced DNA binding affinity.

Compound Derivative ClassBinding Constant (Kb)Key Structural FeatureBinding Preference
Monomeric Indolo[2,3-b]quinoxalines~106 M-1Single planar aromatic systemAT-regions
Dimeric Indolo[2,3-b]quinoxalines~109 M-1Two linked planar aromatic systemsAT-regions
Derivatives with Dimethylaminoethyl ChainStrong binding (qualitative)Positively charged side chainGC-rich sequences

By intercalating into the DNA helix, this compound derivatives can physically obstruct the action of enzymes essential for DNA replication and transcription. This binding can distort the helical structure, impeding the progression of DNA and RNA polymerases along the DNA template. This disruption of critical cellular processes is believed to be a primary contributor to the cytotoxic effects of these compounds. For example, the antiviral action against Herpes Simplex Virus type 1 (HSV-1) by the derivative B-220 is thought to involve intercalation into the viral DNA, thereby disturbing processes vital for viral uncoating and replication. Cytotoxicity studies have shown a correlation between the DNA binding affinity of indolo[2,3-b]quinoxaline derivatives and their ability to induce cell cycle arrest, particularly a massive accumulation of cells in the G2/M phase, which is consistent with the inhibition of DNA replication. nih.gov

Topoisomerases are crucial enzymes that manage the topological state of DNA, making them important targets for anticancer drugs. While the structural similarity of 6H-indolo[2,3-b]quinoxalines to known topoisomerase II inhibitors like ellipticine (B1684216) suggests a potential for this mechanism, the evidence is nuanced. Some studies report that highly active derivatives, including B-220 and NCA0424, possess poor inhibitory activity against topoisomerase II. nih.govresearchgate.net DNA relaxation assays have indicated that these compounds only weakly interfere with the catalytic activity of topoisomerase II. nih.gov This suggests that their cytotoxic action may primarily occur through a topoisomerase-independent mechanism, relying more heavily on direct DNA intercalation. researchgate.net

Protein and Enzyme Interaction Mechanisms

Beyond direct DNA binding, this compound and its analogs can interact with and modulate the function of various cellular proteins and enzymes, contributing to their biological effects.

Research has demonstrated that analogs of 6,7-dimethyl quinoxaline (B1680401) are capable of inhibiting specific protein kinases. Kinases are a large family of enzymes that play central roles in cell signaling and are often dysregulated in diseases like cancer and neurodegenerative disorders. A series of heterocyclic analogs incorporating the 6,7-dimethyl quinoxaline scaffold have been shown to be selective inhibitors of kinases from the CMGC family, namely GSK3β (Glycogen Synthase Kinase-3β), DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), and CLK1 (Cdc2-like kinase 1). nih.gov These kinases are implicated in the hyperphosphorylation of the Tau protein, a key event in the pathology of Alzheimer's disease. nih.gov Certain derivatives containing bromo or chloro functionalities were found to be highly selective for GSK3β. researchgate.net

Additionally, some N-substituted indolo[2,3-b]quinoxaline derivatives have been shown to inhibit cdc25 kinase and cdc25 phosphatase, enzymes that are critical for cell cycle progression. The broader class of 6H-indolo-[2,3-b]-quinoxaline derivatives has also been investigated for the inhibition of other enzymes, such as SHP1 (Src homology 2 domain-containing phosphatase 1), with an IC50 value of 2.34 ± 0.06 μM for one derivative. rsc.org

Compound ClassTarget EnzymeIC50 (µM)
6,7-dimethyl quinoxaline analog (bromo-substituted)GSK3β0.270
6,7-dimethyl quinoxaline analog (chloro-substituted)GSK3β0.390
9-bromo and N-substituted indolo[2,3-b]quinoxalinecdc25 kinase70
9-bromo and N-substituted indolo[2,3-b]quinoxalinecdc25 phosphatase25
6H-indolo-[2,3-b]-quinoxaline derivative (5a)SHP12.34

The interaction with and inhibition of kinases like GSK3β directly implies a modulation of their corresponding signaling pathways. By inhibiting GSK3β, 6,7-dimethyl quinoxaline analogs can interfere with pathways involved in Tau hyperphosphorylation. nih.gov Molecular modeling studies suggest that these compounds bind to the ATP-binding site of GSK3β. Key interactions, such as hydrogen bonding with the Val135 residue in the kinase's active site, are believed to be responsible for their inhibitory potency and selectivity. nih.gov This targeted inhibition of key signaling enzymes represents a significant mechanism of action, distinct from the non-specific interaction with DNA.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The diverse biological effects of the 6H-indolo[2,3-b]quinoxaline family are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence their molecular interactions and, consequently, their pharmacological profiles. nih.gov The type and position of substituents and side chains attached to the core heterocyclic scaffold are determining factors for activity. nih.goveurekaselect.comresearchgate.net For derivatives that act as DNA intercalators, these structural features directly impact the thermal stability of the compound-DNA complex, a parameter that correlates with their biological activity, including MDR modulation. nih.goveurekaselect.com Variations in linker length and the introduction of different substituent groups can have a significant and immediate influence on the interaction between these ligands and their biological targets. chalmers.se

Substituents on the indolo[2,3-b]quinoxaline ring system play a pivotal role in defining target selectivity and the mode of binding. The orientation of side chains can determine how the molecule interacts with targets like the minor groove of DNA. nih.govresearchgate.net

Molecular modeling and kinase inhibition assays have provided detailed insights into how substituents drive selectivity. For a series of 6,7-dimethyl quinoxaline analogs, the presence of bromo or chloro functionalities on an appended aromatic ring was found to confer high selectivity for the kinase GSK3β over other related kinases like DYRK1A and CLK1. nih.gov Docking studies revealed that this selectivity is governed by specific molecular interactions. A primary hydrogen bond between the inhibitor and the Val 135 residue in the GSK3β active site is crucial for potency. nih.gov Furthermore, non-covalent interactions between the substituted aromatic ring of the compound and other residues, such as Arg 141 and Thr 138, are responsible for enhancing target selectivity. nih.gov This demonstrates that systematic adjustments of electron density and steric properties through specific substituents can fine-tune the efficacy and selectivity of these compounds.

Interactive Data Table: Cellular Responses to Indolo[2,3-b]quinoxaline Derivatives

Cellular ResponseKey MechanismProteins/Pathways InvolvedSpecific Derivative ExampleReference
Apoptosis Activation of the intrinsic pathwayMitochondrial membrane disruption, Caspase-9, Caspase-3/7General quinoxaline derivatives nih.gov
Cell Cycle Arrest Halting cell cycle progressionG2/M and G1 phase checkpoints, p21 upregulation2-substituted quinoxaline analogs nih.govrsc.org
ROS Inhibition Inhibition of NADPH oxidase activationNeutrophil signaling pathways2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline (B220) nih.gov
ROS Induction Increased production of reactive oxygen speciesOxidative stress pathwaysGeneral quinoxaline derivatives nih.gov
MDR Modulation Reversal of P-glycoprotein-mediated drug effluxP-glycoprotein (Pgp), MRP1 (unaffected)1,4-Dibutoxy-6H-indolo[2,3-b]quinoxaline nih.gov

Interactive Data Table: Structure-Activity Relationship Highlights

Structural ModificationTarget/InteractionBiological OutcomeKey Residue InteractionReference
Side chain type and orientation DNA minor grooveModulates DNA binding affinity and thermal stability of the complexNot Applicable nih.govresearchgate.net
Bromo/chloro substituents on appended aromatic ring GSK3β KinaseHigh selectivity for GSK3β over other kinasesH-bond with Val 135; non-covalent interactions with Arg 141, Thr 138 nih.gov
Alkylaminoethyl side chain at position 6 P-glycoprotein / ROS pathwaysMDR modulation / ROS inhibitionNot specified nih.govnih.gov

Stereochemical Aspects of Biological Interactions

The stereochemical considerations of the biological interactions of this compound are crucial for a comprehensive understanding of its mechanism of action. The core structure of this compound is a planar, aromatic, and achiral entity. However, the introduction of substituents can lead to the formation of stereoisomers, which can exhibit distinct biological activities.

While specific studies on the stereoisomers of this compound are not extensively documented in the current scientific literature, the principles of stereochemistry are fundamental to the interaction of small molecules with biological macromolecules. The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity and selectivity for its biological target.

For the broader class of 6H-indolo[2,3-b]quinoxaline derivatives, a primary mechanism of action is DNA intercalation, where the planar aromatic core inserts itself between the base pairs of the DNA double helix. nih.govnih.gov The stability of this interaction is not only dependent on the planar structure but also on the nature and positioning of any side chains.

Research on various 6H-indolo[2,3-b]quinoxaline derivatives has indicated that the orientation of side chains plays a significant role in the stability of the compound-DNA complex. nih.gov Specifically, the orientation of a side chain towards the minor groove of DNA, particularly in GC-rich regions, can affect the thermal stability of the intercalated complex. nih.gov This highlights the importance of the three-dimensional conformation of the molecule in its biological function. Although this does not directly pertain to enantiomers or diastereomers of the core structure, it underscores the principle that the spatial arrangement of molecular components is critical for effective biological interaction.

In the absence of chiral centers in the parent this compound, stereochemical considerations would become paramount upon the introduction of chiral substituents or side chains. It is well-established in medicinal chemistry that enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a chiral molecule.

Should chiral derivatives of this compound be synthesized, it would be anticipated that one enantiomer would exhibit greater potency or a different biological effect compared to the other. This stereoselectivity would arise from the differential fit and interactions of the enantiomers with the chiral binding site of their biological target.

Chemical Reactivity and Advanced Transformation Mechanisms of 6,7 Dimethyl 6h Indolo 2,3 B Quinoxaline

Electrophilic Aromatic Substitution Reactions on the Ring System

The extended π-system of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline influences its behavior in electrophilic aromatic substitution reactions. The indole (B1671886) nucleus, being electron-rich, is the primary site for such reactions. The substitution pattern is dictated by the directing effects of the fused ring system and the existing methyl groups.

Nitration: Nitration of indolo[2,3-b]quinoxaline derivatives has been shown to occur on the indole portion of the molecule. For instance, the nitration of 2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline with potassium nitrate (B79036) in sulfuric acid yields the 9-nitro derivative. This suggests that the C-9 position is activated towards electrophilic attack. A similar outcome would be expected for this compound.

Sulfonation: Information regarding the direct sulfonation of this compound is scarce. Generally, sulfonation of heterocyclic compounds can be achieved using sulfuric acid or oleum. The reaction would be anticipated to occur on the indole ring, though the specific conditions and regioselectivity would need experimental determination.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are classic electrophilic aromatic substitution reactions. nih.gov While no specific examples for this compound are documented in the available literature, it can be inferred that these reactions would likely proceed on the electron-rich indole nucleus. The choice of Lewis acid catalyst and reaction conditions would be crucial to control the regioselectivity and avoid potential side reactions. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
ReactionReagentPredicted ProductReference
NitrationKNO₃/H₂SO₄6,7-dimethyl-9-nitro-6H-indolo[2,3-b]quinoxaline lookchem.com
HalogenationNBS or Br₂9-bromo-6,7-dimethyl-6H-indolo[2,3-b]quinoxalineN/A
SulfonationH₂SO₄/SO₃This compound-9-sulfonic acidN/A
Friedel-Crafts AcylationRCOCl/AlCl₃9-acyl-6,7-dimethyl-6H-indolo[2,3-b]quinoxaline nih.gov

Nucleophilic Addition and Substitution Reactions

The electron-deficient quinoxaline (B1680401) ring system is the principal site for nucleophilic attack. The presence of nitrogen atoms in the pyrazine (B50134) ring withdraws electron density, making the carbon atoms susceptible to reaction with nucleophiles.

N-Alkylation: The nitrogen atom of the indole ring (N-6) is nucleophilic and can be readily alkylated. For example, 6H-indolo[2,3-b]quinoxalines react with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate to yield N-alkylated products. chalmers.seimist.ma The reaction of this compound with an alkyl halide would thus be expected to produce the corresponding 6-alkyl-6,7-dimethyl-6H-indolo[2,3-b]quinoxaline.

Nucleophilic Aromatic Substitution (SNA_r): While the parent this compound is not highly activated for SNA_r reactions, the introduction of a good leaving group, such as a halogen, on the quinoxaline ring would facilitate such transformations. For instance, a chloro-substituted indolo[2,3-b]quinoxaline could react with various nucleophiles like amines or alkoxides to yield the corresponding substituted products. mdpi.com The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through intramolecular nucleophilic aromatic substitution of hydrogen (S_N^H) reactions. nih.gov

Addition of Organometallic Reagents: Organolithium and Grignard reagents can add to the C=N bonds of the quinoxaline ring. These reactions would lead to the formation of dihydroquinoxaline derivatives, which can then be rearomatized under appropriate conditions.

Table 2: Nucleophilic Addition and Substitution Reactions of this compound Derivatives
Reaction TypeSubstrateReagentProduct TypeReference
N-AlkylationThis compoundAlkyl halide/Base6-alkyl-6,7-dimethyl-6H-indolo[2,3-b]quinoxaline chalmers.seimist.ma
SNA_rHalo-substituted this compoundAmines, AlkoxidesAmino- or alkoxy-substituted derivatives mdpi.com
Nucleophilic AdditionThis compoundOrganolithium or Grignard reagentsDihydro-indolo[2,3-b]quinoxaline derivativesN/A

Oxidation and Reduction Processes

The redox behavior of this compound is complex, with both the indole and quinoxaline moieties capable of undergoing oxidation and reduction.

Oxidation: The quinoxaline ring system can be oxidized to form N-oxides. Treatment with peracids, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding mono- or di-N-oxides. Furthermore, after N-alkylation, 6H-indolo[2,3-b]quinoxalines can be oxidized with potassium hexacyanoferrate(III) to form indolo[2,3-b]quinoxalin-3-one derivatives. bohrium.com

Reduction: The quinoxaline portion of the molecule is susceptible to reduction. Catalytic hydrogenation of a nitro-substituted indolo[2,3-b]quinoxaline derivative using palladium on carbon (Pd/C) as a catalyst has been shown to selectively reduce the nitro group to an amino group. chalmers.se The quinoxaline ring itself can be reduced with zinc in the presence of an anhydride (B1165640) to yield N,N-diacyl-trapped 6,11-dihydroindolo[2,3-b]quinoxalines. researchgate.net Metal hydrides can also be employed for the reduction of the quinoxaline ring system. wikipedia.org

Table 3: Oxidation and Reduction Reactions of this compound and its Derivatives
ProcessReagent/ConditionProduct TypeReference
Oxidation (N-oxidation)m-CPBAN-oxide derivativesN/A
Oxidation (of N-alkylated derivative)Potassium hexacyanoferrate(III)Indolo[2,3-b]quinoxalin-3-one bohrium.com
Reduction (of nitro group)H₂, Pd/CAmino derivative chalmers.se
Reduction (of quinoxaline ring)Zn/Anhydride6,11-dihydroindolo[2,3-b]quinoxaline researchgate.net

Photochemical Reactivity and Phototransformation Pathways

The extended aromatic system of this compound imparts it with interesting photophysical properties, making it a candidate for various photochemical applications.

Photophysical Properties: Indolo[2,3-b]quinoxaline derivatives have been investigated as sensitizers in dye-sensitized solar cells and as emitting layers in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net These applications highlight their ability to absorb light in the UV-visible region and exhibit fluorescence. The absorption and emission maxima, as well as the quantum yields, are influenced by the substituents on the ring system and the solvent polarity. The electronic properties are largely dominated by the 6H-indolo[2,3-b]quinoxaline chromophore. researchgate.net

Photochemical Reactions: While specific phototransformation pathways for this compound have not been extensively detailed, related structures are known to participate in photocatalyzed reactions. For instance, the synthesis of the indolo[2,1-a]isoquinoline core structure has been achieved through a visible-light-induced radical cascade cyclization. This suggests that under photochemical conditions, this compound could potentially undergo cyclization or other rearrangement reactions. The stability of indolo[2,3-b]quinoxaline derivatives has been noted in the context of their use as anolytes in nonaqueous redox flow batteries, where they exhibit remarkable stability over numerous cycles. nih.gov

Table 4: Photochemical Properties and Potential Reactivity of this compound
AspectObservation/Potential PathwayApplication/ImplicationReference
Absorption/EmissionAbsorbs UV-visible light and exhibits fluorescence.Dye-sensitized solar cells, OLEDs. rsc.orgresearchgate.net
Photochemical TransformationPotential for radical-mediated cyclization or rearrangement reactions under irradiation.Synthesis of novel heterocyclic systems.N/A
PhotostabilityDerivatives show high stability in electrochemical applications.Suitable for long-lasting electronic devices. nih.gov

Future Perspectives and Unexplored Avenues in 6,7 Dimethyl 6h Indolo 2,3 B Quinoxaline Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The traditional synthesis of the indolo[2,3-b]quinoxaline core often involves the condensation of an isatin (B1672199) derivative with an o-phenylenediamine (B120857). researchgate.net While effective, this method can have limitations regarding substrate scope and reaction conditions. Modern synthetic organic chemistry offers a plethora of tools to overcome these challenges and to generate a wider array of derivatives with improved efficiency and structural diversity.

Future synthetic explorations could focus on:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or ruthenium catalysts could facilitate the construction of the indolo[2,3-b]quinoxaline skeleton through C-N and C-C bond-forming reactions. researchgate.net These methods often offer milder reaction conditions and greater functional group tolerance, allowing for the introduction of a wider range of substituents.

C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to modify the core structure. This would enable the late-stage introduction of various functional groups onto the aromatic rings, providing rapid access to a library of analogs for structure-activity relationship (SAR) studies.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of indolo[2,3-b]quinoxaline derivatives. researchgate.net This high-speed synthesis approach is particularly valuable for the rapid generation of compound libraries for biological screening.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the synthesis of 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline and its analogs could streamline production and facilitate large-scale synthesis for further preclinical and clinical investigations.

Table 1: Comparison of Synthetic Methodologies for Indolo[2,3-b]quinoxalines
MethodologyKey FeaturesPotential Advantages for this compound Research
Classical CondensationReaction of isatins with o-phenylenediamines. researchgate.netWell-established, straightforward for certain substrates.
Transition-Metal CatalysisUtilizes catalysts like palladium, copper, or ruthenium for C-N and C-C bond formation. researchgate.netMilder conditions, broader substrate scope, greater functional group tolerance.
C-H FunctionalizationDirect modification of C-H bonds on the aromatic core.High atom economy, late-stage diversification of the lead compound.
Microwave-Assisted SynthesisApplication of microwave energy to accelerate reactions. researchgate.netRapid synthesis, improved yields, suitable for library generation.
Flow ChemistryContinuous reaction processing in a microreactor.Enhanced safety, scalability, and process control for large-scale production.

Integration of Advanced Omics Technologies for Systems-Level Mechanistic Biology

A deeper understanding of the mechanism of action of this compound at a systems level is crucial for its development as a therapeutic agent. Advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a drug candidate. jddtonline.info

Future research in this area should involve:

Transcriptomic Profiling (RNA-Seq): By analyzing the changes in gene expression in cells treated with this compound, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable clues about its mechanism of action and potential off-target effects.

Proteomic Analysis: Techniques like mass spectrometry-based proteomics can identify the proteins that directly interact with the compound or whose expression levels are altered upon treatment. This can help in identifying the direct molecular targets and downstream effector proteins.

Metabolomic Studies: Investigating the changes in the cellular metabolome can reveal the impact of the compound on cellular metabolism. This is particularly relevant for understanding its effects on cancer cell metabolism, a key area of cancer research.

Integrated Multi-Omics Approaches: Combining data from different omics platforms can provide a more comprehensive and systems-level understanding of the drug's effects. This integrated approach can help in building predictive models of drug response and identifying potential biomarkers for patient stratification.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling of Reactivity and Biological Mechanisms

The vast and complex datasets generated from synthetic chemistry and biological studies are ripe for analysis using machine learning (ML) and artificial intelligence (AI). ijraset.commdpi.com These computational tools can accelerate the drug discovery process by predicting the properties of new compounds and uncovering hidden patterns in biological data.

Future applications of ML and AI in this compound research include:

Predictive Modeling of Synthetic Reactions: ML algorithms can be trained on existing reaction data to predict the outcomes of new synthetic reactions, including yields and optimal conditions. researchgate.net This can guide the design of more efficient synthetic routes and reduce the number of failed experiments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI can be used to build sophisticated QSAR models that correlate the structural features of indolo[2,3-b]quinoxaline derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can be employed to design novel indolo[2,3-b]quinoxaline derivatives with desired properties, such as high potency and low toxicity. These models can explore a vast chemical space to identify novel and promising drug candidates.

Analysis of Omics Data: ML algorithms are essential for analyzing the large and complex datasets generated from omics studies. They can help in identifying significant patterns, building predictive models of drug response, and identifying potential biomarkers. nih.gov

Table 2: Potential Applications of AI and Machine Learning in this compound Research
Application AreaSpecific TaskPotential Impact
Synthetic ChemistryPredicting reaction outcomes and yields. researchgate.netIncreased efficiency and reduced cost of synthesis.
Optimizing reaction conditions.Faster development of robust synthetic routes.
Drug DesignDeveloping predictive QSAR models. researchgate.netPrioritization of promising drug candidates for synthesis.
Generating novel molecular structures with desired properties.Discovery of new and more effective drug candidates.
Mechanistic BiologyAnalyzing large-scale omics datasets. nih.govIdentification of novel drug targets and biomarkers.
Building predictive models of drug response.Personalized medicine approaches.

Discovery of New Biological Targets and Pathways

The primary mechanism of action for many indolo[2,3-b]quinoxaline derivatives is through DNA intercalation, leading to antiviral and anticancer effects. nih.govresearchgate.net However, the full spectrum of their biological targets and the pathways they modulate is likely broader and warrants further investigation. A study on 6,7-dimethyl quinoxaline (B1680401) analogs has pointed towards their potential as kinase inhibitors, specifically targeting GSK3β, DYRK1A, and CLK1 receptors. nih.gov

Future research should aim to:

Identify Novel Protein Targets: Employing techniques such as chemical proteomics and thermal shift assays can help in the unbiased identification of novel protein targets for this compound. This could reveal unexpected mechanisms of action and open up new therapeutic possibilities.

Explore Non-canonical DNA Interactions: While intercalation is a known mechanism, investigating other modes of DNA interaction, such as groove binding or the targeting of specific DNA secondary structures (e.g., G-quadruplexes), could provide a more nuanced understanding of its activity.

Investigate Modulation of Signaling Pathways: Delving deeper into the effects of the compound on key cellular signaling pathways involved in cancer and viral infections, beyond those directly related to DNA replication, could uncover novel therapeutic strategies. For instance, the potential of indolo[2,3-b]quinoxaline derivatives as SHP1 inhibitors has been explored, suggesting a role in cellular signaling. rsc.org

Explore Therapeutic Potential in Other Diseases: Given the diverse biological activities of the indolo[2,3-b]quinoxaline scaffold, its potential in other disease areas, such as neurodegenerative diseases or inflammatory disorders, should be systematically explored.

By pursuing these unexplored avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 6,7-dimethyl-6H-indolo[2,3-b]quinoxaline?

The synthesis of this compound derivatives primarily relies on transition-metal-catalyzed cross-coupling reactions and intramolecular cyclization. Key methods include:

  • Pd-catalyzed C–N coupling : One-pot or two-step approaches using Suzuki coupling followed by annulation with aromatic/aliphatic amines, yielding derivatives with good efficiency (e.g., 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline) .
  • Microwave-assisted synthesis : Copper-catalyzed intramolecular N-arylation under microwave irradiation reduces reaction times (from 10 hours to 1 hour) and improves yields (up to 86%) .
  • Schunck-Marchlewski condensation : Reaction of isatin with 1,2-phenylenediamines in glacial acetic acid, followed by alkylation for side-chain modifications .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Reaction TimeSubstrate Scope
Pd-catalyzed one-potPd(PPh₃)₄60-7512-24 hLimited
Microwave-assisted CuAACCuI/L-proline70-861 hBroad
Schunck-MarchlewskiNone50-6524-48 hModerate

Q. How do structural modifications of indoloquinoxaline derivatives affect their photophysical properties in DSSCs?

Substituents on the indoloquinoxaline core significantly influence HOMO/LUMO levels and band gaps, impacting DSSC efficiency:

  • Electron-donating groups (e.g., methoxy) : Raise HOMO levels, reducing band gaps (e.g., 6-(4-methoxyphenyl)-derivative: HOMO = -5.2 eV, band gap = 2.4 eV) .
  • π-Linkers (e.g., bithiophene) : Extend absorption spectra (λmax up to 600 nm) and enhance molar extinction coefficients .
  • Heterocyclic donors (e.g., triphenylamine) : Improve electron injection into TiO₂ via optimized LUMO alignment (-3.8 eV vs. TiO₂ CB -4.0 eV) .

Methodological Tip : Use cyclic voltammetry to assess HOMO/LUMO levels and TDDFT simulations to predict optical properties .

Advanced Research Questions

Q. How can contradictory results in the substrate scope of Pd-catalyzed indoloquinoxaline synthesis be resolved?

Discrepancies arise from competing reaction pathways (e.g., C–H activation vs. coupling efficiency). To address this:

  • Optimize catalytic systems : Use Pd(OAc)₂ with Xantphos for improved regioselectivity in Suzuki-Miyaura couplings .
  • Two-step vs. one-pot approaches : Two-step methods (Suzuki coupling followed by annulation) broaden substrate scope by isolating intermediates, whereas one-pot methods favor simpler substrates .
  • Additive screening : Introduce Cs₂CO₃ or K₃PO₄ to suppress side reactions in C–N coupling .

Data Contradiction Analysis : While one-pot Pd-catalyzed methods achieve 75% yields for aryl amines, aliphatic amines show <40% yields due to steric hindrance. Switching to microwave-assisted Cu catalysis improves aliphatic substrate compatibility .

Q. What methodological approaches enhance the DNA intercalation efficiency of this compound derivatives?

DNA binding efficiency correlates with substituent polarity and side-chain orientation:

  • Thermal denaturation assays : Measure ΔTm (melting temperature increase) to quantify DNA stabilization. Derivatives with dimethylaminoethyl side chains (e.g., B-220) show ΔTm > 10°C due to minor groove binding .
  • Circular dichroism (CD) : Detect conformational changes in DNA upon intercalation. Planar indoloquinoxaline cores induce strong CD spectral shifts .
  • Molecular docking : Simulate binding modes with B-DNA (e.g., 9-OH-B-220 binds AT-rich regions via π-π stacking) .

Table 2: DNA Binding and Cytotoxicity of Selected Derivatives

CompoundΔTm (°C)IC₅₀ (μM)Target (Cancer Cell Line)
B-22012.32.1HeLa
9-OH-B-22014.71.8MCF-7
NCA04249.55.4HepG2

Q. How do substituent effects on the indoloquinoxaline core influence antiviral activity?

Antiviral efficacy (e.g., against HSV-1) depends on:

  • Planarity of the core : Enhances DNA intercalation, disrupting viral replication .
  • Side-chain basicity : Dimethylaminoethyl groups improve solubility and membrane permeability (e.g., B-220 EC₅₀ = 0.8 μM for HSV-1) .
  • Hydrophobic substituents : Long alkyl chains (e.g., butyl) reduce aggregation in physiological media, enhancing bioavailability .

Methodological Recommendation : Combine SPR (surface plasmon resonance) and viral plaque assays to correlate binding affinity (KD) with inhibitory concentration (EC₅₀) .

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